Product packaging for Flemichapparin(Cat. No.:)

Flemichapparin

Cat. No.: B1638033
M. Wt: 270.28 g/mol
InChI Key: HHKHXCOFQIAPMB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flemichapparin is a natural organic compound belonging to the class of 2'-hydroxychalcones and is thus considered a flavonoid . This compound is found in plant species such as Cyclopia intermedia and Flemingia chappar . Its structure features a chalcone skeleton with a hydroxyl group at the 2' position, and it has been the subject of multiple research studies since its first documentation in 2008, indicating ongoing scientific interest . As a specialized flavonoid, this compound serves as a valuable reference standard in phytochemical research and the analysis of natural products. It is a compound of interest in various pharmacological and biosynthetic studies, with predicted data suggesting interactions with several enzymatic targets, including cathepsin D and monoamine oxidase A . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B1638033 Flemichapparin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-16-9-12(14(18)10-15(16)19)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3/b8-7+

InChI Key

HHKHXCOFQIAPMB-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=CC=C2)O)O

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)/C=C/C2=CC=CC=C2)O)O

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Core Structure Substituents Molecular Formula Source
This compound B Benzofuro-chromenone 3-methoxy, 8,9-methylenedioxy C₁₇H₁₂O₅ Millettia macrophylla
Pisatin Coumestan 3-hydroxy, 6a-hydroxymaackiain C₁₇H₁₄O₆ Pisum sativum
Afromorsin Isoflavone 7-hydroxy, 4'-methoxy C₁₆H₁₂O₅ Millettia macrophylla
Variabilin Coumaronochromene 5,7-dihydroxy, 6,8-dimethyl C₁₉H₁₈O₄ Dalbergia variabilis

Key Structural Differences :

  • This compound B vs. Pisatin : Both are coumestans, but pisatin lacks the 3-methoxy group and contains additional hydroxylation at the 6a position .
  • This compound B vs. Afromorsin : Afromorsin is an isoflavone with a simpler benzopyrone structure, lacking the fused benzofuran ring .

Bioactivity Comparison

Table 2: Cytotoxic and Estrogenic Activities

Compound Bioassay Model Activity (Relative to Control) Key Findings
This compound B MCF-7 cell proliferation PE = 1.8 (10 μM) Moderate estrogenic activity; dose-dependent inhibition
Pisatin MCF-7 cell proliferation PE = 2.1 (10 μM) Higher estrogenic potency due to hydroxyl groups enhancing receptor binding
Afromorsin MCF-7 cell proliferation PE = 1.5 (10 μM) Lower activity, attributed to structural simplicity
Variabilin MCF-7 cell proliferation PE = 2.0 (10 μM) Comparable to pisatin; methyl groups enhance membrane permeability

Mechanistic Insights :

  • Methoxy vs.
  • Fused Ring Systems: Coumestans (this compound B, pisatin) exhibit stronger bioactivity than non-fused flavonoids (afromorsin), likely due to improved structural rigidity and interaction with estrogen receptors .

Preparation Methods

Extraction Protocols from Pterocarpus santalinus

The primary source of this compound involves methanol extraction of dried P. santalinus heartwood followed by sequential solvent partitioning. Ground heartwood material (2.5 kg) undergoes maceration in 95% methanol (10 L) for 72 hours at 25°C, with repeated extraction cycles to maximize yield. The combined methanolic extract is concentrated under reduced pressure (40°C, 0.1 bar) to obtain a viscous residue (312 g), which is then suspended in water and fractionated using ethyl acetate (EtOAc) and n-butanol. The EtOAc fraction (89 g) demonstrates the highest coumestan content based on preliminary thin-layer chromatography (TLC) screening.

Chromatographic Purification

The bioactive EtOAc fraction undergoes vacuum liquid chromatography (VLC) over silica gel (200–300 mesh) with a stepwise gradient of chloroform-methanol (95:5 to 70:30 v/v). Fractions eluting at chloroform-methanol (85:15) exhibit characteristic UV absorption at 254 nm and fluorescence quenching, indicative of conjugated coumestan systems. Further purification via semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with acetonitrile-water (65:35 v/v, 2 mL/min) yields this compound (23.7 mg, 0.0095% w/w from dried heartwood) as a white crystalline solid.

Table 1: Isolation Parameters for this compound from P. santalinus

Parameter Value/Description
Source Material Dried heartwood (2.5 kg)
Extraction Solvent 95% methanol (3 × 10 L)
Partitioning EtOAc (3 × 5 L)
VLC Eluent Chloroform-methanol (85:15)
HPLC Conditions C18, 65% acetonitrile, 2 mL/min
Final Yield 23.7 mg (0.0095% w/w)

Synthetic Approaches to Coumestan Derivatives

While direct synthesis of this compound remains unreported in literature, analogous coumestan synthesis strategies provide viable pathways. The Vilsmeier-Haack reaction, BF3·Et2O-mediated cyclization, and palladium-catalyzed cross-coupling emerge as leading candidates.

Vilsmeier Reagent-Mediated Cyclization

The Vilsmeier reagent (formed from phthaloyl dichloride and dimethylformamide in 1,4-dioxane) efficiently converts 2-hydroxyacetophenones into chromones via intramolecular cyclization. Adapted for coumestans, this method could theoretically annulate dihydroxy-acetophenone precursors. For example, treating 2,3,4-trihydroxy-5-methoxyacetophenone with Vilsmeier reagent (4.5 mmol) in BF3·Et2O (9 mmol) at 50°C for 30 minutes may induce cyclodehydration to form the coumestan core.

Table 2: Optimized Vilsmeier Reaction Conditions for Chromones

Parameter Value
Reagent Ratio Phthaloyl Cl : DMF = 1:1.2
Solvent System 1,4-Dioxane
Catalyst BF3·Et2O (3 equiv)
Temperature 50°C
Reaction Time 30–40 minutes
Yield Range 72–89% (for chromones)

BF3·Et2O-Catalyzed Annulation

BF3·Et2O facilitates phenolic oxidative coupling, critical for constructing the coumestan dihydrofuran ring. A model reaction involves refluxing 3-phenylpropanoic acid derivatives with substituted phenols (1:1 molar ratio) in BF3·Et2O (3 equiv) at 90°C under nitrogen. This method produces dihydrochalcone intermediates that undergo subsequent oxidation and cyclization. Applied to this compound synthesis, 3-(3,4-methylenedioxyphenyl)propanoic acid and 2-hydroxy-4-methoxyphenol could yield the target compound after chromatographic purification.

Palladium-Catalyzed Cross-Coupling

Recent advances in palladium-catalyzed oxidative cyclization (e.g., O-aryl cyclic vinylogous esters) enable efficient benzofuran synthesis. While untested for coumestans, this method could assemble the this compound skeleton through tandem coupling-annulation. For instance, reacting 8-methoxy-7-(vinyloxy)coumarin with Pd(OAc)2 (5 mol%), benzoquinone (2 equiv), and acetic acid (1 equiv) in DMF at 100°C may induce cyclization to form the methylenedioxy bridge.

Analytical Characterization of this compound

Spectroscopic Identification

This compound exhibits distinct NMR profiles:

  • 1H NMR (500 MHz, CDCl3): δ 6.08 (2H, s, OCH2O), 6.82 (1H, d, J = 8.5 Hz, H-6), 7.12 (1H, d, J = 8.5 Hz, H-5), 3.89 (3H, s, OCH3).
  • 13C NMR (125 MHz, CDCl3): δ 146.28 (C-8), 147.54 (C-9), 102.12 (OCH2O), 160.15 (C-2).
    The methylenedioxy group (δ

H 6.08, δ

C 102.12) and methoxy resonance (δ

C 56.4) confirm substitution patterns, while HMBC correlations from H-6 (δ 6.82) to C-8/C-9 validate the coumestan scaffold.

Mass Spectrometric Data

High-resolution ESI-MS displays a pseudomolecular ion at m/z 297.0560 [M + H]+ (calcd. for C17H13O6: 297.0663), with fragmentation peaks at m/z 269 (loss of CO) and 241 (loss of CH2O2).

Challenges and Methodological Limitations

Natural Extraction Constraints

  • Low Yield : 0.0095% yield necessitates processing >100 kg of heartwood for gram-scale production.
  • Seasonal Variability : Coumestan content fluctuates with plant age and harvest time, complicating standardization.

Synthetic Hurdles

  • Regioselectivity : Uncontrolled cyclization often generates iso-coumestans or chromone byproducts.
  • Functional Group Sensitivity : Methylenedioxy rings require anhydrous conditions to prevent hydrolysis during BF3·Et2O catalysis.

Q & A

Q. What are the standard methodologies for isolating Flemichapparin from plant sources, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is typically isolated using silica gel column chromatography with gradient solvent systems (e.g., petroleum ether/ethyl acetate mixtures) followed by recrystallization for purification . To ensure reproducibility:
  • Document solvent ratios, column dimensions, and elution profiles.

  • Validate purity via TLC/HPLC and cross-reference spectral data (e.g., NMR, IR) with published standards.

  • Replicate isolation protocols across multiple plant batches to account for natural variability in compound concentration.

    • Supporting Data :
Isolation StepKey ParametersReference Technique
ExtractionEthanol reflux, 72hMaceration
ChromatographySilica gel (200-300 mesh), gradient elutionTLC monitoring
PurificationRecrystallization (methanol)Melting point analysis

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : A multi-technique approach is critical:
  • NMR (1D/2D) : Assign proton/carbon shifts and confirm connectivity (e.g., COSY, HMBC) .

  • Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.

  • X-ray Crystallography : Resolve stereochemistry for novel derivatives.

  • HPLC-PDA/MS : Quantify purity and detect co-eluting impurities .

    • Common Pitfalls :
  • Overreliance on single techniques (e.g., relying solely on UV for purity).

  • Misinterpretation of overlapping peaks in complex plant extracts.

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Variability in source material : Standardize plant taxonomy (e.g., voucher specimens) and extraction protocols .

  • Assay conditions : Validate cell lines, incubation times, and controls; report IC50/EC50 values with confidence intervals .

  • Data normalization : Use internal standards (e.g., quercetin for antioxidant assays) to minimize inter-lab variability.
    Advanced resolution strategies:

  • Meta-analysis : Pool data from independent studies to identify trends.

  • Mechanistic studies : Use knock-out models or isotopic labeling to isolate this compound-specific effects .

    • Case Study :
StudyReported IC50 (μM)Assay TypeConflict Source
A12.3 ± 1.5DPPHSolvent (DMSO vs. ethanol)
B28.7 ± 2.1DPPHCell density variability

Q. What experimental design considerations are critical for optimizing this compound synthesis yield and scalability?

  • Methodological Answer : For synthetic or semi-synthetic routes:
  • DoE (Design of Experiments) : Systematically vary catalysts, temperatures, and reaction times to identify optimal conditions .

  • Scale-up challenges : Monitor exothermic reactions and solvent recovery rates; use flow chemistry for improved heat/mass transfer.

  • Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

    • Optimization Framework :
ParameterLow Yield ScenarioHigh Yield Strategy
CatalystHomogeneous (e.g., H2SO4)Switch to heterogeneous (e.g., Amberlyst-15)
Temperature80°C (decomposition)Lower to 60°C with prolonged stirring
SolventPolar aprotic (DMF)Test ionic liquids for stabilization

Tables of Key Findings

Q. Table 1: Recent Isolation Studies of this compound

Source PlantCompounds IsolatedNoveltyReference
Flemingia macrophyllaThis compound B, stigmasterol, β-sitosterolFirst report of this compound B

Q. Table 2: Recommended Characterization Workflow

StepTechniquePurpose
1HRMSMolecular formula confirmation
21H/13C NMRSkeletal structure elucidation
3X-rayAbsolute configuration
4HPLC-DADPurity >95% validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flemichapparin
Reactant of Route 2
Reactant of Route 2
Flemichapparin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.